molecular formula C25H25N5O3 B609683 NUCC-555 CAS No. 1060469-90-0

NUCC-555

Cat. No. B609683
M. Wt: 443.5
InChI Key: SIXRWSUKYNSLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NUCC-555 is a first-in-class activin antagonist. It specifically binds to ALK4, which opens a completely new approach to inhibiting the activity of TGF-beta receptor superfamily members.

Scientific Research Applications

Activin Antagonism and Therapeutic Potential

NUCC-555 has been identified as a potential activin antagonist through a virtual high-throughput in silico screening. This compound has shown effectiveness in inhibiting activin A-mediated cell proliferation in ex vivo ovary cultures and reducing follicle-stimulating hormone (FSH) levels in ovariectomized mice. The binding of NUCC-555 to activin A disrupts its interaction with the ActRII-ALK4 receptor complex, suggesting potential therapeutic applications in diseases related to the TGFβ superfamily, such as cancer-related cachexia, preterm labor, and osteoporosis (Zhu et al., 2015).

properties

CAS RN

1060469-90-0

Product Name

NUCC-555

Molecular Formula

C25H25N5O3

Molecular Weight

443.5

IUPAC Name

N-benzyl-1-ethyl-5-(2-methoxyacetamido)-2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxamide

InChI

InChI=1S/C25H25N5O3/c1-3-30-23-20(25(32)27-14-17-8-5-4-6-9-17)12-19(28-22(31)16-33-2)13-21(23)29-24(30)18-10-7-11-26-15-18/h4-13,15H,3,14,16H2,1-2H3,(H,27,32)(H,28,31)

InChI Key

SIXRWSUKYNSLRT-UHFFFAOYSA-N

SMILES

O=C(C1=CC(NC(COC)=O)=CC2=C1N(CC)C(C3=CC=CN=C3)=N2)NCC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NUCC-555;  NUCC 555;  NUCC555; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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